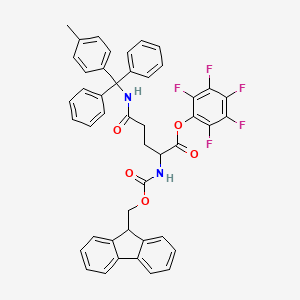
Fmoc-beta-(2-quinolyl)-Ala-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-beta-(2-quinolyl)-Ala-OH is a synthetic amino acid that has been used in a variety of scientific research applications. It is a derivative of the amino acid alanine, and it is often used as a building block in peptide synthesis. This compound has a variety of biochemical and physiological effects, and it can be used in a number of different laboratory experiments.
科学的研究の応用
Avoiding Side-Reactions in Peptide Synthesis
Studies have identified that Fmoc-beta-(2-quinolyl)-Ala-OH plays a crucial role in mitigating side-reactions during the synthesis of Fmoc-protected amino acids. For instance, Fmoc-2-mercaptobenzothiazole has been proposed as a reagent to avoid side-reactions such as the formation of Fmoc-beta-Ala-OH and dipeptides, which are common when using traditional Fmoc-OSu or chloroformates for amino acid protection (Isidro-Llobet et al., 2007). This advancement highlights the importance of selecting appropriate reagents to enhance the purity of peptide products.
Addressing Impurities in Fmoc-Amino Acids
The presence of Fmoc-beta-Ala-OH as an impurity in Fmoc-protected amino acid derivatives has been a notable concern in peptide synthesis. Investigations have shown that this impurity, along with Fmoc-beta-Ala-amino acid-OH, can arise from contamination in raw materials, affecting the purity of proprietary peptide drugs. Collaborative efforts with suppliers to introduce new specifications have significantly reduced these impurities, improving the manufacturing process of peptide-based drug substances (Hlebowicz et al., 2008).
Development of Self-Assembling Peptide Materials
Research into ester-containing self-assembling peptides, facilitated by the use of Fmoc-conjugated sequences, has opened new avenues in biomaterials science. For example, a study on Fmoc-Ala-Lac demonstrated the ability of these peptides to form gels and nanostructures without relying on β-sheet-like hydrogen bonding. This discovery suggests potential applications in designing degradable materials for biomedical purposes, challenging previous assumptions about the mechanisms driving peptide self-assembly (Eckes et al., 2014).
Enhancing Drug Delivery Systems
The synthesis of PEGtide dendrons for macrophage targeting, using Fmoc-β-Ala-resin among other components, exemplifies the compound's utility in creating advanced drug delivery systems. These dendrons, functionalized with mannose residues, showed promising results in targeting macrophages through mannose receptors, highlighting the potential of this compound derivatives in nanocarrier design for targeted therapeutic applications (Gao et al., 2013).
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)25(15-18-14-13-17-7-1-6-12-24(17)28-18)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOMHXAHHXHYMO-VWLOTQADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144620 |
Source


|
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214852-56-9 |
Source


|
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214852-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














